molecular formula C14H14O2 B3262702 1-Naphthalenepropanoic acid methyl ester CAS No. 36060-99-8

1-Naphthalenepropanoic acid methyl ester

Cat. No.: B3262702
CAS No.: 36060-99-8
M. Wt: 214.26 g/mol
InChI Key: AZYKDLCVKJULJI-UHFFFAOYSA-N
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Description

1-Naphthalenepropanoic acid methyl ester is an organic compound with the molecular formula C14H14O2 It is an ester derived from 1-naphthalenepropanoic acid and methanol Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenepropanoic acid methyl ester can be synthesized through the esterification of 1-naphthalenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenepropanoic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 1-Naphthalenepropanoic acid and methanol.

    Reduction: 1-Naphthalenepropanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

1-Naphthalenepropanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-naphthalenepropanoic acid methyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the active acid form, which can then interact with specific receptors or enzymes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

    Methyl benzoate: Another ester with a similar structure but derived from benzoic acid.

    Ethyl acetate: A common ester used as a solvent with a simpler structure.

    Methyl salicylate: An ester with analgesic and anti-inflammatory properties.

Uniqueness: 1-Naphthalenepropanoic acid methyl ester is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to simpler esters. This structural feature can influence its reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

methyl 3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYKDLCVKJULJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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